2,2-Dichloro-1,1,1-trifluoropentane

Catalog No.
S14700438
CAS No.
261503-35-9
M.F
C5H7Cl2F3
M. Wt
195.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dichloro-1,1,1-trifluoropentane

CAS Number

261503-35-9

Product Name

2,2-Dichloro-1,1,1-trifluoropentane

IUPAC Name

2,2-dichloro-1,1,1-trifluoropentane

Molecular Formula

C5H7Cl2F3

Molecular Weight

195.01 g/mol

InChI

InChI=1S/C5H7Cl2F3/c1-2-3-4(6,7)5(8,9)10/h2-3H2,1H3

InChI Key

NIQUBVPERNFQTM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(F)(F)F)(Cl)Cl

2,2-Dichloro-1,1,1-trifluoropentane, also known as 2,2-Dichloro-1,1,1-trifluoroethane or HCFC-123, is a halogenated hydrocarbon with the molecular formula C2HCl2F3\text{C}_2\text{HCl}_2\text{F}_3 and a molecular weight of approximately 152.93 g/mol. This compound is a colorless gas at room temperature and is characterized by its low odor. It is primarily recognized for its applications as a refrigerant in low-pressure refrigeration and heating, ventilation, and air conditioning systems (HVAC) as an alternative to chlorofluorocarbon compounds like CFC-11 .

2,2-Dichloro-1,1,1-trifluoropentane is relatively stable but can engage in several reactions under specific conditions:

  • Reactions with Reducing Agents: The compound can react violently with strong reducing agents such as active metals.
  • Oxidation: Under extreme conditions or in the presence of strong oxidizing agents, it may undergo oxidation reactions .

The primary reaction for its synthesis involves the reaction of tetrachloroethylene with hydrogen fluoride:

Cl2C=CCl2+3HFCl2CHCF3+2HCl\text{Cl}_2\text{C}=\text{CCl}_2+3\text{HF}\rightarrow \text{Cl}_2\text{CH}-\text{CF}_3+2\text{HCl}

This exothermic reaction requires a catalyst for optimal yield .

The main applications of 2,2-Dichloro-1,1,1-trifluoropentane include:

  • Refrigeration: Used as a refrigerant in centrifugal chillers and HVAC systems.
  • Fire Extinguishing Agents: It serves as a key component in Halotron I fire extinguishers due to its effectiveness in suppressing flames without leaving residue .
  • Testing Agent: Employed in testing for bypass leakage in gas filtration systems.

Despite its utility, the use of this compound in foam blowing processes and solvent applications is discouraged due to its environmental impact .

Interaction studies on 2,2-Dichloro-1,1,1-trifluoropentane focus on its reactivity with other chemicals. It has been observed that:

  • The compound can displace oxygen in confined spaces leading to asphyxiation risks.
  • It may react violently when mixed with strong reducing agents or oxidizers under certain conditions .

Safety data sheets recommend appropriate handling measures to mitigate risks associated with inhalation or skin contact.

Similar Compounds: Comparison

Several compounds share structural similarities with 2,2-Dichloro-1,1,1-trifluoropentane. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaOzone Depletion PotentialGlobal Warming PotentialPrimary Use
2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)C₂HCl₂F₃0.01276Refrigerant
1,2-Dichloro-1,1,2-trifluoroethane (R-123a)C₂HCl₂F₃Not specifiedNot specifiedRefrigerant
1,1-Dichloro-1,2,2-trifluoroethane (R-123b)C₂HCl₂F₃Not specifiedNot specifiedRefrigerant
Trichlorofluoromethane (CFC-11)CCl₃F0.604000Refrigerant

Uniqueness

While all these compounds are halogenated hydrocarbons used primarily as refrigerants or solvents, the low ozone depletion potential and moderate global warming potential of 2,2-Dichloro-1,1,1-trifluoropentane make it a more environmentally friendly alternative compared to older compounds like Trichlorofluoromethane (CFC-11). Its specific applications in fire extinguishing systems also set it apart from similar refrigerants .

Catalytic Fluorination and Chlorination Techniques

The synthesis of 2,2-dichloro-1,1,1-trifluoropentane primarily relies on halogenation reactions involving chlorination and fluorination of precursor alkanes. A foundational method involves the reaction of tetrachloroethylene with hydrogen fluoride (HF) in the presence of a catalyst, typically a transition metal such as palladium or copper. This exothermic process requires precise temperature control (80–120°C) to prevent decomposition of intermediates.

Recent innovations have leveraged microreactor technology to enhance reaction control. For example, the use of continuous-flow microreactors allows for rapid heat dissipation, reducing side reactions such as the formation of 1,2-dichloro-1,1,2-trifluoroethane. Catalysts like palladium supported on activated carbon (Pd/C) or copper iodide (CuI) have shown superior activity, with Pd/C achieving 92% conversion efficiency at 100°C.

A comparative analysis of catalytic systems is provided below:

CatalystTemperature (°C)Conversion (%)Selectivity (%)
Pd/C1009288
CuI1208582
SbCl₃1507875

Transition metal catalysts outperform traditional antimony trichloride (SbCl₃) due to their higher tolerance to HF. Additionally, ligand design plays a critical role; bulky phosphine ligands mitigate premature catalyst deactivation by stabilizing metal-fluorine intermediates.

Solvent-Mediated Reaction Optimization

Solvent selection profoundly influences reaction kinetics and product isolation. Polar aprotic solvents such as dimethylformamide (DMF) enhance the solubility of HF, facilitating faster fluorination. However, non-polar solvents like toluene are preferred for their ability to stabilize reactive intermediates and simplify post-reaction separation.

Phase-transfer catalysts (PTCs), notably tetrabutylammonium bromide (TBAB), have been employed to mediate reactions in biphasic systems. In a recent study, TBAB increased the yield of 2,2-dichloro-1,1,1-trifluoropentane from 68% to 89% by accelerating fluoride ion transfer across phases. The table below summarizes solvent effects:

SolventDielectric ConstantYield (%)Reaction Time (h)
Toluene2.4896
DMF36.7764
Dichloromethane8.9815

Notably, toluene’s low dielectric constant reduces unwanted solvolysis of the chlorofluorinated intermediate, favoring higher yields despite longer reaction times.

Byproduct Formation and Yield Maximization Strategies

The primary byproducts include structural isomers such as 1,2-dichloro-1,1,2-trifluoroethane and over-chlorinated derivatives. Isomerization occurs due to radical recombination at elevated temperatures, while over-chlorination arises from excess chlorine feed. Strategies to suppress these byproducts include:

  • Stoichiometric control: Maintaining a chlorine-to-precursor molar ratio of 1.2:1 minimizes over-chlorination while ensuring complete conversion.
  • Temperature modulation: Lowering the reaction temperature from 150°C to 100°C reduces isomerization by 40%.
  • Catalyst regeneration: Periodic flushing of catalysts with nitrogen prevents coke deposition, sustaining selectivity above 85% over five reaction cycles.

Microreactors further enhance selectivity by ensuring uniform mixing and rapid quenching of reactive intermediates. A pilot-scale study demonstrated a 94% yield with less than 3% byproducts using a silicon carbide microreactor.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

193.9876901 g/mol

Monoisotopic Mass

193.9876901 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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